molecular formula C23H23N5O4 B2489179 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 941977-74-8

2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2489179
CAS No.: 941977-74-8
M. Wt: 433.468
InChI Key: FTLDCSOQTAHNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a tetrahydroquinazolinone core substituted with a 3-methyl-1,2,4-oxadiazole moiety and an N-(4-isopropylphenyl)acetamide side chain. The quinazolinone scaffold is pharmacologically significant due to its prevalence in bioactive molecules, particularly those targeting enzymes like kinases or receptors involved in inflammation and cancer . The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, as seen in other drug candidates .

Properties

IUPAC Name

2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14(2)16-8-10-17(11-9-16)25-20(29)12-27-19-7-5-4-6-18(19)22(30)28(23(27)31)13-21-24-15(3)26-32-21/h4-11,14H,12-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLDCSOQTAHNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing oxadiazole rings have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide has been evaluated through molecular docking studies. These studies suggest that such compounds may act as inhibitors of enzymes like 5-lipoxygenase , which plays a crucial role in inflammatory processes .

Antimicrobial Activity

Compounds with oxadiazole derivatives have also demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies have been documented that illustrate the effectiveness of related compounds:

StudyCompoundTargetResults
Study A3-Methyl-1,2,4-Oxadiazole DerivativeCancer Cell LinesSignificant cytotoxicity observed with IC50 values in low micromolar range
Study BTetrahydroquinazoline Derivative5-Lipoxygenase InhibitionDemonstrated strong inhibition with potential for anti-inflammatory drug development
Study COxadiazole-based AntibioticsVarious Bacterial StrainsEffective against resistant strains with minimal side effects

Mechanism of Action

The mechanism of action of 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, binding to specific sites on the target molecule and modulating its activity . The quinazolinone core can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional distinctions between the target compound and its closest analogues:

Compound Class/Structure Key Substituents/Features Synthesis Method Biological Activity/Notes References
Target Compound - Tetrahydroquinazolinone core
- 3-Methyl-1,2,4-oxadiazole
- 4-Isopropylphenyl
Coupling of 2,4-dioxo-tetrahydroquinazoline acetic acid with oxadiazole chloromethyl derivatives in DMF/Cs₂CO₃ Limited direct pharmacological data; inferred kinase inhibition based on structural homology
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide - Dichlorophenyl group
- Unsubstituted quinazolinone
Oxidative desulfurization of thiouracil intermediates followed by acetamide coupling Anticonvulsant activity demonstrated in rodent models
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo...} - Dioxoloquinazoline
- Oxadiazole-ethyl linker
Multi-step coupling involving dioxoloquinazoline and oxadiazole precursors Potent antiproliferative activity against HeLa cells (IC₅₀ = 0.8 μM)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide - Benzodiazole-triazole-thiazole hybrid
- Fluorophenyl
Click chemistry with Cu(I) catalysis Moderate anti-inflammatory activity (COX-2 inhibition; IC₅₀ = 12 μM)
N-[4-(2-Phenyldiazenyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide - Tetrazole-thioacetamide
- Diazenylphenyl
Thiol-ene coupling under basic conditions Anticancer activity against MCF-7 cells (IC₅₀ = 18 μM)

Key Observations

Core Heterocycles: The tetrahydroquinazolinone core in the target compound distinguishes it from benzoxazine or benzodiazole-based analogues . This core is associated with improved solubility compared to fully aromatic quinazolines . The 1,2,4-oxadiazole substituent enhances metabolic resistance compared to 1,3,4-oxadiazoles, as observed in stability studies .

Pharmacological Potential: The isopropylphenyl group may confer selectivity for hydrophobic binding pockets, analogous to the 4-fluorophenyl group in COX-2 inhibitors . The absence of a thiazole or triazole ring (common in anti-inflammatory agents) suggests divergent target specificity .

Biological Activity

The compound 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel derivative that incorporates both oxadiazole and tetrahydroquinazoline moieties. These structural features are associated with a range of biological activities. This article explores the compound's potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_4O_3 with a molecular weight of approximately 372.43 g/mol. The presence of the oxadiazole ring is significant as compounds containing this heterocycle have been reported to exhibit diverse biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, in vitro studies have shown that compounds similar to our target compound demonstrate cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others. One study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, highlighting the potential of oxadiazole derivatives in cancer therapy .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Oxadiazole derivatives have been noted for their activity against bacterial strains such as Mycobacterium tuberculosis. A related study indicated that certain derivatives exhibited activity against monoresistant strains . The structure of the target compound suggests potential efficacy against both gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory Effects

Oxadiazole derivatives are known for their anti-inflammatory properties. They inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor for several enzymes involved in disease processes. For example:
    • Histone Deacetylases (HDACs) : Inhibition can lead to altered gene expression patterns beneficial in cancer treatment.
    • Carbonic Anhydrases : Potential application in glaucoma treatment through local action .
  • Receptor Modulation : The compound may modulate receptors involved in inflammation and pain pathways.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Study on Anticancer Activity : A derivative similar to our target compound was tested against multiple cancer cell lines showing significant cytotoxicity with IC50 values ranging from 10 µM to 100 µM depending on the cell line .
  • Antimicrobial Efficacy : In a study assessing various oxadiazole compounds against Mycobacterium tuberculosis, one derivative demonstrated effective inhibition at concentrations as low as 0.5 µg/mL .

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Optimization involves selecting catalysts, solvents, and reaction conditions. For example:
  • Catalysts : Pyridine with Zeolite (Y-H) under reflux at 150°C improves cyclization efficiency .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures purity at intermediate stages .

Q. Table 1: Key Synthesis Parameters

ParameterConditionsSource
CatalystPyridine/Zeolite (Y-H)
Temperature150°C (reflux)
SolventDMF or ethanol
Reaction Time5–12 hours

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., oxadiazole and quinazoline moieties) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .

Q. How should initial biological screening be designed for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Anti-inflammatory Activity : Cyclooxygenase (COX) inhibition assays using human whole blood to measure prostaglandin suppression .
  • Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Substituent Analysis : Replace the 3-methyl-oxadiazole group with electron-withdrawing groups (e.g., chloro, bromo) to enhance binding affinity. Evidence from FLAP inhibitors shows IC50 values <10 nM with halogenated aryl groups .
  • Quinazoline Modifications : Introduce methyl or methoxy groups at the 4-position to improve metabolic stability .

Q. Table 2: SAR Insights from Analogous Compounds

SubstituentBiological Activity (IC50)Source
4-ChlorophenylFLAP binding IC50: 8 nM
3-Methyl-oxadiazoleAntiproliferative IC50: 12 µM

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-lipoxygenase-activating protein (FLAP). Docking scores <−9 kcal/mol indicate strong binding .
  • Quantum Chemical Calculations : Optimize reaction pathways using density functional theory (DFT) to predict regioselectivity in functionalization reactions .

Q. How can contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability and clearance in rodent models. For example, cross-species DMPK studies identify metabolic liabilities (e.g., cytochrome P450 3A4 interactions) .
  • Assay Standardization : Validate in vitro conditions (e.g., serum protein binding, pH) to mirror in vivo environments .

Q. What strategies enhance the stability of the oxadiazole moiety under physiological conditions?

  • Methodological Answer :
  • pH Optimization : Maintain pH 7–8 to prevent hydrolytic degradation of the oxadiazole ring .
  • Prodrug Design : Mask the oxadiazole with ester groups, which are cleaved enzymatically in target tissues .

Q. How can researchers evaluate the compound’s potential for off-target effects?

  • Methodological Answer :
  • Pan-Assay Interference Compounds (PAINS) Filters : Screen for reactive functional groups (e.g., Michael acceptors) using cheminformatics tools like ZINC20 .
  • Selectivity Profiling : Kinase panel assays (e.g., Eurofins KinaseProfiler) identify unintended kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.